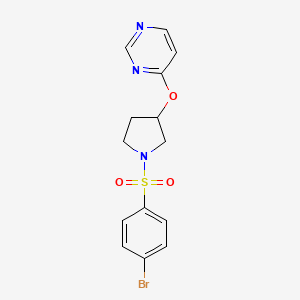

4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Description

Properties

IUPAC Name |

4-[1-(4-bromophenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3O3S/c15-11-1-3-13(4-2-11)22(19,20)18-8-6-12(9-18)21-14-5-7-16-10-17-14/h1-5,7,10,12H,6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJYFGPAYDHVKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrimidine precursors. The key steps include:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Bromophenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

Coupling of the Pyrrolidine and Pyrimidine Rings: This is usually done through nucleophilic substitution reactions, where the pyrrolidine moiety is attached to the pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine core is susceptible to nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the sulfonyl and ether groups. Key reactions include:

Amination and Alkylation

-

Amination : Reaction with ammonia or amines under thermal or microwave-assisted conditions can substitute the pyrimidine’s chlorine or other leaving groups (if present). For example, in structurally related pyrimidines, amination at the 4-position proceeds via SNAr mechanisms with yields up to 75% .

-

Alkylation : Alkyl halides or alcohols (under Mitsunobu conditions) may target the oxygen atom at the 4-position of the pyrimidine, though steric hindrance from the pyrrolidine-sulfonyl group could limit reactivity .

Cross-Coupling Reactions at the 4-Bromophenyl Group

The bromine atom on the phenyl ring enables transition-metal-catalyzed coupling reactions:

These reactions retain the sulfonamide-pyrrolidine-pyrimidine backbone while diversifying the aryl group .

Sulfonamide Group Reactivity

The sulfonyl moiety participates in:

Nucleophilic Displacement

-

Hydrolysis under acidic or basic conditions may cleave the sulfonamide bond, though the electron-withdrawing bromophenyl group stabilizes the sulfonyl group against such reactions .

-

Grignard or Organolithium Additions : Limited by steric bulk, but possible at the sulfonyl sulfur in highly activated systems .

Reductive Desulfonylation

-

Using LiAlH₄ or NaBH₄/CuI can reduce the sulfonamide to a thioether or amine, though no direct data exists for this compound .

Functionalization of the Pyrrolidine Oxygen

The ether oxygen on pyrrolidine can undergo:

-

Acid-Catalyzed Cleavage : Strong acids (e.g., HBr/AcOH) may break the ether linkage, yielding a hydroxyl-pyrrolidine intermediate .

-

Alkylation/Acylation : Reactions with alkyl halides or acyl chlorides in the presence of base could modify the oxygen, though steric factors may hinder efficiency .

Oxidation and Reduction Pathways

-

Pyrimidine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) might partially reduce the pyrimidine to a dihydropyrimidine, altering electronic properties .

-

Sulfonyl Group Reduction : As noted earlier, reductive methods could convert the sulfonamide to a thioether or amine, though this remains speculative for this compound .

Biological Activity and Stability

While not a direct reaction, the compound’s stability in physiological conditions is critical for pharmacological applications:

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions, including:

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : Reduction reactions can be performed with sodium borohydride.

- Substitution Reactions : Nucleophilic and electrophilic substitutions allow for the introduction of different functional groups.

Biology

In biological research, 4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has been investigated for its potential as a bioactive molecule:

- Enzyme Modulation : The compound can interact with specific enzymes and receptors, modulating their activity and influencing biochemical pathways.

- Anticancer Activity : In vitro studies have shown that it significantly inhibits the proliferation of cancer cell lines, such as A431 vulvar epidermal carcinoma cells, indicating its potential as an anticancer agent.

Medicine

The therapeutic potential of this compound is notable:

- Drug Development : Its unique structure makes it a candidate for drug discovery, particularly in targeting diseases related to enzyme dysregulation.

- Anti-inflammatory Properties : Preliminary studies suggest it may exhibit anti-inflammatory effects, warranting further investigation into its pharmacological profile.

In Vitro Studies

Recent research has demonstrated the efficacy of this compound against various cancer cell lines. For instance:

- A study reported an IC50 value indicating potent antiproliferative effects on A431 cells, suggesting its viability as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of 4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can be compared with other similar compounds, such as:

Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and are used in drug discovery for their bioactivity.

Pyrimidine Derivatives: These compounds contain the pyrimidine ring and are known for their applications in medicinal chemistry.

Bromophenylsulfonyl Compounds: These compounds have the bromophenylsulfonyl group and are used in various chemical reactions and industrial applications

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications.

Biological Activity

4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound characterized by its unique structural features, which include a pyrimidine ring, a pyrrolidine moiety, and a bromophenylsulfonyl group. This compound has garnered attention in scientific research due to its potential biological activities and applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways. For instance, it has been shown to inhibit certain kinases involved in cell signaling, which may lead to antiproliferative effects in cancer cells.

In Vitro Studies

Recent studies have explored the compound's efficacy against various cancer cell lines. For example, in vitro assays demonstrated that this compound significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells. The compound exhibited an IC50 value indicating a potent antiproliferative effect, which suggests its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrimidine and pyrrolidine derivatives. For instance, several pyrimidine derivatives have been documented for their antibacterial and antifungal activities. In contrast, this compound's unique sulfonyl group may enhance its interaction with biological targets, leading to distinct pharmacological profiles .

| Compound Type | Biological Activity | Notable Effects |

|---|---|---|

| Pyrimidine Derivatives | Antibacterial, Antifungal | Effective against various pathogens |

| Pyrrolidine Derivatives | Anticancer | Inhibition of cancer cell proliferation |

| This compound | Anticancer, Potential Anti-inflammatory | Significant inhibition in A431 cell line |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer potential of this compound. The researchers conducted a series of experiments on various cancer cell lines, including breast and lung cancer cells. Results indicated that the compound induced apoptosis and inhibited cell cycle progression at specific concentrations, further supporting its role as a promising anticancer agent .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of the compound. The study revealed that this compound effectively inhibited specific kinases involved in tumor growth and metastasis. This inhibition was linked to decreased phosphorylation of downstream signaling molecules, which are crucial for cancer cell survival and proliferation .

Q & A

Q. What are the standard synthetic routes for 4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine?

The synthesis typically involves sequential steps:

- Sulfonylation : Reacting pyrrolidine with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide intermediate.

- Etherification : Coupling the sulfonylated pyrrolidine with a pyrimidine derivative via nucleophilic substitution or Mitsunobu reaction, requiring catalysts like triphenylphosphine and diethyl azodicarboxylate.

- Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling reaction time and stoichiometry .

Q. Which characterization techniques confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and isotopic patterns (e.g., bromine’s signature).

- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions, critical for structure-activity relationship (SAR) studies .

Q. What are the key structural features influencing its biological activity?

- Sulfonamide Group : Enhances binding to target proteins via hydrogen bonding and hydrophobic interactions.

- Pyrimidine Core : Acts as a hydrogen bond acceptor, mimicking nucleobases in enzyme inhibition.

- Bromophenyl Moiety : Provides steric bulk and electron-withdrawing effects, modulating lipophilicity and target affinity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in sulfonylation steps?

- Solvent Selection : Dichloromethane or THF for solubility and inertness.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts.

- Real-Time Monitoring : Use TLC or HPLC to track reaction progress and adjust reagent ratios.

- Temperature Control : Lower temperatures (0–5°C) to minimize side reactions .

Q. How to resolve contradictions in biological activity data across studies?

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase studies) and control for pH, temperature, and solvent effects (e.g., DMSO concentration).

- Dose-Response Curves : Validate IC₅₀ values across multiple replicates.

- Orthogonal Assays : Confirm activity via fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out false positives .

Q. What strategies determine the compound’s interaction with biological targets?

- Molecular Docking : Predict binding modes using software like AutoDock or Schrödinger.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.

- Cryo-EM/X-ray Crystallography : Resolve ligand-protein complexes at atomic resolution .

Q. How to analyze stereochemical outcomes in pyrrolidine derivatives during synthesis?

- Chiral Chromatography : Separate enantiomers using columns like Chiralpak IA.

- Circular Dichroism (CD) : Confirm absolute configuration of chiral centers.

- Dynamic NMR : Detect rotational barriers in sulfonamide groups to infer conformational stability .

Data Contradiction Analysis

Q. How to address discrepancies in enzyme inhibition potency between in vitro and cellular assays?

- Membrane Permeability Testing : Use Caco-2 cell models to assess passive diffusion/efflux.

- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites.

- Protein Binding Studies : Evaluate serum albumin binding via equilibrium dialysis, which may reduce free compound concentration .

Methodological Guidance

Designing SAR studies for derivatives of this compound:

- Fragment Replacement : Swap bromophenyl with other aryl groups (e.g., 4-chlorophenyl) to assess electronic effects.

- Bioisosteric Substitution : Replace pyrimidine with pyridine or triazine to test hydrogen-bonding requirements.

- Pharmacophore Mapping : Overlay active/inactive analogs to identify essential functional groups .

Best practices for stability testing under physiological conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.